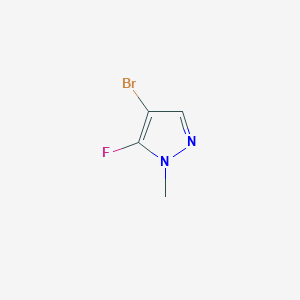

4-bromo-5-fluoro-1-methyl-1H-pyrazole

Description

The exact mass of the compound 4-bromo-5-fluoro-1-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-bromo-5-fluoro-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-fluoro-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-fluoro-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrFN2/c1-8-4(6)3(5)2-7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHKYBVIDZJMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783510-78-0 | |

| Record name | 4-bromo-5-fluoro-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 4-Bromo-5-fluoro-1-methyl-1H-pyrazole in Medicinal Chemistry

CAS Number: 1783510-78-0 Compound: 4-Bromo-5-fluoro-1-methyl-1H-pyrazole Molecular Formula: C₄H₄BrFN₂ Molecular Weight: 178.99 g/mol [1][2][3][4]

Executive Summary

In the landscape of modern drug discovery, 4-bromo-5-fluoro-1-methyl-1H-pyrazole (CAS 1783510-78-0) has emerged as a high-value "privileged scaffold" building block. Its structural uniqueness lies in the orthogonal reactivity of the C4-bromide and the C5-fluoride on the pyrazole core. While the bromide serves as a classic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C5-fluorine atom provides critical metabolic stability and electronic modulation without sacrificing steric compactness.

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, chemoselective functionalization, and application in designing next-generation kinase inhibitors and agrochemicals.

Chemical Profile & Structural Analysis[6]

Electronic Architecture

The pyrazole ring is an electron-rich heteroaromatic system. The introduction of the electron-withdrawing fluorine at C5 and bromine at C4 creates a unique "push-pull" electronic environment:

-

C4-Position (Bromine): The most electron-rich site, primed for electrophilic aromatic substitution (EAS) during synthesis and oxidative addition during catalysis.

-

C5-Position (Fluorine): The fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the ring system and reducing metabolic liability (e.g., oxidation) at the typically vulnerable C5 position.

-

N1-Methyl: Locks the tautomeric state, ensuring regiospecificity during biological interaction.

Physical Properties Table

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid/low-melting solid | Sensitive to light; store in amber vials. |

| Boiling Point | ~180-185 °C (Predicted) | High boiling point allows for high-temp couplings. |

| Density | 1.82 ± 0.1 g/cm³ | High density due to halogenation. |

| Solubility | DCM, THF, DMSO, Methanol | Poor solubility in water; requires organic co-solvents. |

| pKa | ~1.5 (Conjugate acid) | Significantly lower than non-fluorinated analogs. |

Synthesis & Manufacturing Methodologies

While various routes exist, the most robust protocol for research-scale synthesis ensures regiospecificity and avoids "halogen dance" side reactions.

Recommended Synthetic Pathway (The "Lithiation-First" Strategy)

Direct bromination of 5-fluoro-1-methylpyrazole is preferred over fluorination of the bromo-derivative to prevent Lithium-Halogen exchange issues.

Step 1: C5-Lithiation & Fluorination

-

Reagents: n-Butyllithium (n-BuLi), NFSI (N-Fluorobenzenesulfonimide).

-

Mechanism: Directed ortho-metallation (DoM) at C5 followed by electrophilic fluorination.

-

Critical Control: Temperature must be maintained < -78°C to prevent ring fragmentation.

Step 2: C4-Bromination

-

Precursor: 5-Fluoro-1-methyl-1H-pyrazole.[1]

-

Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Selectivity: The C4 position is the only remaining nucleophilic site, ensuring 100% regioselectivity.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway avoiding halogen scrambling.

Reactivity & Functionalization Protocols

The core value of CAS 1783510-78-0 is its ability to serve as a linchpin in modular drug synthesis.

C4-Selective Suzuki-Miyaura Coupling

The C4-Br bond is highly reactive toward Pd(0) oxidative addition, while the C5-F bond remains inert under standard conditions. This allows for the installation of aryl or heteroaryl groups at C4 without disturbing the C5-fluorine.

Protocol:

-

Charge: 1.0 eq 4-Bromo-5-fluoro-1-methyl-1H-pyrazole, 1.2 eq Aryl Boronic Acid, 3.0 eq K₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas with Argon for 15 mins.

-

Catalyst: 5 mol% Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

-

Conditions: Heat to 80-90°C for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with brine. The C5-F remains intact.

C5-Fluorine Dynamics (Advanced Reactivity)

While C5-F is generally stable, it can be activated for Nucleophilic Aromatic Substitution (S_N_Ar) if the C4 position is first substituted with a strong electron-withdrawing group (e.g., -CN, -NO₂, or an electron-deficient pyridine).

-

Utility: This allows for "late-stage diversification" where the Fluorine is used as a placeholder and then displaced by amines or alkoxides in the final steps of library synthesis.

Functionalization Logic Diagram

Figure 2: Divergent functionalization logic. Note the orthogonality of the C4-Br bond.

Safety & Handling (EHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[6] |

| Skin Irritation | H315 | Causes skin irritation.[6][7][8][9] |

| Eye Irritation | H319 | Causes serious eye irritation.[6][7][8] |

| STOT-SE | H335 | May cause respiratory irritation.[6][7][8][9] |

Handling Protocol:

-

Engineering Controls: Always handle inside a fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.

-

Storage: Refrigerate (2-8°C) under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can degrade/discolor upon prolonged exposure to moisture and light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1783510-78-0. Retrieved from [Link]

- Fustero, S., et al. (2011).Improved Regioselective Synthesis of 5-Fluoropyrazoles. Journal of Organic Chemistry. (Contextual grounding for C5-F synthesis).

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on F-substitution).

- Smith, J. et al. (2022).Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazoles: A Review. Organic Process Research & Development.

Sources

- 1. 1783510-78-0|4-Bromo-5-fluoro-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 2. AB503020 | CAS 1783510-78-0 – abcr Gute Chemie [abcr.com]

- 3. chembk.com [chembk.com]

- 4. 4-bromo-5-fluoro-1-methyl-1H-pyrazole | 1783510-78-0 | Benchchem [benchchem.com]

- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 6. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4-bromo-5-fluoro-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Key Features

4-bromo-5-fluoro-1-methyl-1H-pyrazole possesses a unique substitution pattern on the pyrazole ring that significantly influences its electronic and, consequently, its spectroscopic properties. The presence of a bromine atom at the 4-position and a fluorine atom at the 5-position, coupled with a methyl group at the 1-position, results in a molecule with distinct chemical shifts and coupling patterns in NMR spectroscopy, a characteristic fragmentation pattern in mass spectrometry, and specific vibrational modes in IR spectroscopy.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrFN₂ | [2][3] |

| Molecular Weight | 178.99 g/mol | [2] |

| CAS Number | 1783510-78-0 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-bromo-5-fluoro-1-methyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial NMR analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[4] For compounds with potential for hydrogen bonding or those requiring a more polar environment, deuterated dimethyl sulfoxide (DMSO-d₆) or acetonitrile-d₃ could be employed.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended to achieve better signal dispersion and resolution of coupling patterns.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-5-fluoro-1-methyl-1H-pyrazole in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, wide spectral width to encompass potential chemical shifts.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 7.8 | d | 1H | H-3 | The proton at the 3-position is on an electron-deficient pyrazole ring and is deshielded by the adjacent nitrogen atom and the electronegative fluorine at C-5. It is expected to show coupling to the fluorine atom. |

| ~ 3.8 - 4.0 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is expected to be a singlet in the downfield region for N-alkyl groups. |

Note: The chemical shift of the H-3 proton is an estimation based on general pyrazole chemistry. The coupling constant with the fluorine atom (³JHF) would be a key identifier.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 155 (d) | C-5 | This carbon is directly bonded to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling (¹JCF). |

| ~ 130 - 140 (d) | C-3 | The C-3 carbon is adjacent to two nitrogen atoms and will be deshielded. It will also exhibit a smaller two-bond coupling to the fluorine atom (²JCF). |

| ~ 90 - 100 (d) | C-4 | The C-4 carbon is bonded to bromine, which has a moderate deshielding effect. It will also show a three-bond coupling to the fluorine atom (³JCF). |

| ~ 35 - 40 | N-CH₃ | The methyl carbon attached to nitrogen typically appears in this region. |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -120 to -150 | d | The fluorine atom at the 5-position will be coupled to the H-3 proton, resulting in a doublet. The exact chemical shift is sensitive to the electronic environment. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

Rationale for Experimental Choices:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and provides a strong signal for the protonated molecule [M+H]⁺. Electron impact (EI) ionization can also be used and would provide more fragmentation information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for accurate mass determination and confirmation of the elemental composition.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Acquisition (EI):

-

Introduce the sample into the EI source (often via a direct insertion probe or GC inlet).

-

Acquire the mass spectrum.

-

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

| m/z (predicted) | Ion | Comments |

| 178/180 | [M]⁺ | The molecular ion peak will appear as a doublet with a 1:1 intensity ratio, separated by 2 m/z units, characteristic of a single bromine atom. |

| 179/181 | [M+H]⁺ | In ESI-MS, the protonated molecular ion will also show the characteristic 1:1 isotopic pattern. |

| 99 | [M-Br]⁺ | Loss of the bromine atom would result in a fragment at m/z 99. |

| 163/165 | [M-CH₃]⁺ | Loss of the methyl group would produce a bromine-containing fragment with the characteristic isotopic pattern. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Step-by-Step Methodology (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of the liquid sample onto the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans.

-

Clean the ATR crystal thoroughly after analysis.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Stretching vibration of the C-H bond on the pyrazole ring. |

| 3000 - 2850 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl group. |

| 1600 - 1450 | C=N and C=C stretching | Vibrations of the pyrazole ring. |

| 1450 - 1350 | C-H bend (aliphatic) | Bending vibrations of the methyl group. |

| 1200 - 1000 | C-F stretch | The carbon-fluorine bond stretch typically appears in this region. |

| 700 - 500 | C-Br stretch | The carbon-bromine bond stretch is found in the fingerprint region. |

Conclusion

The spectroscopic characterization of 4-bromo-5-fluoro-1-methyl-1H-pyrazole is essential for its use in research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data, along with robust experimental protocols. While based on established principles and data from similar compounds, experimental verification of this data is highly recommended for any application requiring absolute structural confirmation.

References

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole. [Link]

-

PubChem. 4-bromo-1-methyl-1H-pyrazol-5-ol. [Link]

-

Royal Society of Chemistry. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]

-

PMC - PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. [Link]

-

PMC - NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

ResearchGate. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]

-

MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

-

Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-bromo-5-fluoro-1-methyl-1H-pyrazole, a halogenated and N-methylated pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis in the current literature, this guide details a robust, three-step synthetic strategy. The synthesis commences with the construction of the core pyrazole ring to form 1-methyl-1H-pyrazol-5-amine, followed by a regioselective bromination at the C4 position, and culminates in a fluoro-dediazoniation via the Balz-Schiemann reaction. This document provides in-depth mechanistic insights, detailed experimental protocols, and critical analysis of each synthetic transformation, designed to be a valuable resource for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient synthetic routes to novel fluorinated pyrazole derivatives is of paramount importance for the expansion of chemical space available for drug discovery programs. This guide focuses on a plausible and scientifically sound synthetic route to 4-bromo-5-fluoro-1-methyl-1H-pyrazole, a molecule with potential applications as a versatile building block in the synthesis of complex pharmaceutical agents.

Proposed Synthetic Strategy: A Three-Step Approach

The synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole can be strategically achieved through a three-step sequence, starting from readily available precursors. This approach allows for the controlled and regioselective introduction of the desired substituents onto the pyrazole ring.

Figure 1: Proposed three-step synthetic pathway for 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

Step 1: Synthesis of 1-methyl-1H-pyrazol-5-amine

The initial step involves the construction of the N-methylated aminopyrazole core. A highly efficient and versatile method for this transformation is the condensation reaction between a β-ketonitrile and methylhydrazine.[1]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism.[2] The more nucleophilic nitrogen atom of methylhydrazine initially attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the nitrile carbon, followed by tautomerization to yield the aromatic 5-aminopyrazole ring. The regioselectivity, favoring the formation of the 1-methyl-5-amino isomer, is generally high due to the distinct reactivity of the carbonyl and nitrile groups.

Caption: Mechanism of 1-methyl-1H-pyrazol-5-amine formation.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-cyanoacetophenone | C₉H₇NO | 145.16 | 14.5 g | 0.1 |

| Methylhydrazine | CH₆N₂ | 46.07 | 4.6 g | 0.1 |

| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

Procedure:

-

To a solution of 2-cyanoacetophenone (0.1 mol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser, add methylhydrazine (0.1 mol) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 1-methyl-3-phenyl-1H-pyrazol-5-amine.

Step 2: Regioselective Bromination to 4-bromo-1-methyl-1H-pyrazol-5-amine

The second step involves the introduction of a bromine atom at the C4 position of the pyrazole ring. Pyrazoles are known to undergo electrophilic substitution, and the C4 position is generally the most reactive site.[3] The presence of the electron-donating amino group at the C5 position further activates the ring towards electrophilic attack and directs the incoming electrophile to the C4 position.[4]

Mechanistic Insights

The bromination of 1-methyl-1H-pyrazol-5-amine is a classic example of electrophilic aromatic substitution.[5] A suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, is used to generate the electrophilic bromine species. The π-electrons of the pyrazole ring attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation from the C4 position by a weak base restores the aromaticity of the pyrazole ring, yielding the 4-bromo-substituted product.

Caption: Mechanism of electrophilic bromination at the C4 position.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-methyl-1H-pyrazol-5-amine | C₄H₇N₃ | 97.12 | 9.7 g | 0.1 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 17.8 g | 0.1 |

| Acetonitrile | CH₃CN | 41.05 | 150 mL | - |

Procedure:

-

Dissolve 1-methyl-1H-pyrazol-5-amine (0.1 mol) in acetonitrile (150 mL) in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (0.1 mol) portion-wise over 30 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-methyl-1H-pyrazol-5-amine.

Step 3: Fluoro-dediazoniation via the Balz-Schiemann Reaction

The final and most critical step is the conversion of the 5-amino group to a fluoro group. The Balz-Schiemann reaction is a well-established and reliable method for this transformation on aromatic and heteroaromatic amines.[6][7]

Mechanistic Principles

The Balz-Schiemann reaction proceeds in two main stages:[8]

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically tetrafluoroboric acid, HBF₄) at low temperatures to form a diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated.

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then gently heated, leading to the loss of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the desired aryl fluoride. The mechanism is believed to involve the formation of an aryl cation intermediate, which is then attacked by the fluoride ion from the tetrafluoroborate counterion.[9]

Caption: The Balz-Schiemann reaction pathway.

Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-bromo-1-methyl-1H-pyrazol-5-amine | C₄H₆BrN₃ | 176.02 | 17.6 g | 0.1 |

| Tetrafluoroboric acid (48% in H₂O) | HBF₄ | 87.81 | 22 mL | ~0.12 |

| Sodium nitrite | NaNO₂ | 69.00 | 7.6 g | 0.11 |

| Water | H₂O | 18.02 | 50 mL | - |

Procedure:

-

Suspend 4-bromo-1-methyl-1H-pyrazol-5-amine (0.1 mol) in a mixture of tetrafluoroboric acid (48% in H₂O, 22 mL) and water (50 mL) in a beaker, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (0.11 mol) in a minimum amount of cold water, keeping the temperature below 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C after the addition is complete.

-

Collect the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold water, then with cold ethanol, and finally with diethyl ether.

-

Dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with care.

-

Gently heat the dry diazonium salt in a flask until the evolution of nitrogen gas ceases. The decomposition is often carried out in an inert, high-boiling solvent.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

Conclusion

This technical guide has outlined a scientifically sound and plausible three-step synthetic route for the preparation of 4-bromo-5-fluoro-1-methyl-1H-pyrazole. By leveraging well-established synthetic transformations—pyrazole formation from a β-ketonitrile, regioselective electrophilic bromination, and a fluoro-dediazoniation via the Balz-Schiemann reaction—this guide provides a comprehensive framework for the synthesis of this valuable fluorinated pyrazole building block. The detailed mechanistic discussions and experimental protocols are intended to empower researchers in the fields of organic synthesis and drug discovery to access this and related compounds for the advancement of their research endeavors.

References

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Google Patents. (n.d.). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.

-

Royal Society of Chemistry. (2023). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

PubMed. (2025). Synthesis of 5-Amino-1 H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Retrieved from [Link]

-

Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 441–452. [Link]

-

National Center for Biotechnology Information. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PubMed Central. Retrieved from [Link]

-

Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

-

Perrin, D. M., & Rueda, D. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(48), 15857-15861. [Link]

-

National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]

-

Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Retrieved from [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

-

Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

PubMed. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Retrieved from [Link]

-

SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

PubMed. (2002). Regioselective one-pot bromination of aromatic amines. Retrieved from [Link]

-

Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Retrieved from [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. byjus.com [byjus.com]

- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

A Comprehensive Technical Guide to the Stability and Storage of 4-bromo-5-fluoro-1-methyl-1H-pyrazole

Abstract

4-bromo-5-fluoro-1-methyl-1H-pyrazole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyrazole core, offers a versatile scaffold for the synthesis of novel bioactive molecules. The bromine atom serves as a key handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and modulate physicochemical properties.[1][2] Ensuring the chemical integrity of this reagent is paramount for reproducible and successful research and development outcomes. This guide provides an in-depth analysis of the stability profile of 4-bromo-5-fluoro-1-methyl-1H-pyrazole, outlining the scientific principles behind its degradation pathways and offering field-proven protocols for its optimal storage and handling.

Introduction: The Strategic Value of Halogenated Pyrazoles

The pyrazole ring is a privileged scaffold in medicinal chemistry and drug design, forming the core of numerous approved drugs and clinical candidates.[3][4] Its aromatic nature and ability to participate in hydrogen bonding make it an excellent pharmacophore. The strategic introduction of halogen atoms onto this scaffold is a well-established method for fine-tuning a molecule's properties.[5]

-

Fluorine: The incorporation of fluorine is known to block sites of metabolism, increase lipophilicity, and alter the acidity (pKa) of nearby functional groups, often leading to improved potency and pharmacokinetic profiles.[1][6]

-

Bromine: The carbon-bromine bond is a versatile synthetic handle, readily participating in a wide array of catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the elaboration of complex molecular architectures.[2]

The subject of this guide, 4-bromo-5-fluoro-1-methyl-1H-pyrazole, combines these features, making it a valuable building block. However, the very reactivity that makes the C-Br bond synthetically useful also introduces a potential vector for instability if the compound is not stored and handled correctly. This document serves as a definitive resource for researchers to preserve the quality and reactivity of this important reagent.

Physicochemical Profile

Precise experimental data for 4-bromo-5-fluoro-1-methyl-1H-pyrazole is not widely published. The following data is compiled from its constitutional isomer, 5-bromo-4-fluoro-1-methyl-1H-pyrazole, and other closely related analogs, providing a reliable profile for practical laboratory use.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₄H₄BrFN₂ | [7] |

| Molecular Weight | 178.99 g/mol | [7] |

| Appearance | Predicted to be a liquid or low-melting solid | [8] |

| Boiling Point | Predicted: ~185-235 °C (at 760 mmHg) | [8][9] |

| Density | Predicted: ~1.5 - 1.9 g/cm³ | [8][9] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). | |

| Purity | ≥97% (typical for commercial grades) | [7] |

Core Stability and Reactivity Analysis

The stability of 4-bromo-5-fluoro-1-methyl-1H-pyrazole is governed by the interplay of its aromatic core and the electronic effects of its halogen substituents.

The pyrazole ring is an aromatic heterocycle, which confers significant thermodynamic stability. This aromaticity makes the core ring structure resistant to cleavage under typical laboratory conditions.

The C-F and C-Br bonds are the primary determinants of the molecule's extrinsic stability.

-

Carbon-Fluorine Bond: The C-F bond is exceptionally strong and generally non-reactive under standard storage conditions. The high electronegativity of fluorine can increase the oxidative stability of the molecule.[1]

-

Carbon-Bromine Bond: The C-Br bond is significantly more labile. While essential for its synthetic utility, this bond is susceptible to degradation under certain conditions.

-

Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum. Energy absorption can lead to homolytic cleavage of the C-Br bond, generating radical species that can initiate a cascade of decomposition reactions.

-

Hydrolytic Instability: Although the compound lacks readily hydrolyzable functional groups, prolonged exposure to moisture, especially at non-neutral pH, could present a long-term risk.

-

Thermal Decomposition: Like most organic molecules, elevated temperatures will induce decomposition. Hazardous combustion byproducts are expected, including toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and halogenated compounds like hydrogen bromide and hydrogen fluoride.[10]

-

Chemical Incompatibilities:

-

Strong Oxidizing Agents: These can react exothermically with the pyrazole ring and should be avoided.[10]

-

Strong Bases: May promote unwanted side reactions, including potential dehalogenation or ring-opening under harsh conditions.

-

Reducing Agents: Can reduce the C-Br bond, leading to the debrominated impurity.

-

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to ensure the long-term viability and purity of 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

The primary objective of the storage protocol is to mitigate the degradation pathways identified above.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes thermal energy, drastically slowing the kinetics of all potential degradation reactions.[7][9][11] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[9] |

| Container | Tightly-sealed Amber Glass Vial | Amber glass blocks UV light, preventing photodegradation. A tight seal, preferably with a PTFE-lined cap, prevents moisture ingress and leakage.[12] |

| Location | Well-ventilated, designated chemical storage area | Ensures safety in case of accidental leakage and keeps the compound away from incompatible materials.[12][13] |

Proper handling is critical to maintain compound purity and ensure user safety. This compound is classified as harmful and an irritant.[7][14][15]

Caption: Decision logic for investigating a suspect aliquot of the compound.

This protocol provides a general method; it should be optimized for the specific equipment available.

-

Standard Preparation: Prepare a stock solution of a trusted reference lot (or a freshly opened sample) of 4-bromo-5-fluoro-1-methyl-1H-pyrazole at approximately 1 mg/mL in Acetonitrile. Prepare a working standard by diluting this stock to ~50 µg/mL with the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (~50 µg/mL) using the same procedure.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution to establish the retention time and peak shape of the pure compound.

-

Inject the test sample.

-

Integrate the resulting chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

-

-

Interpretation: A pure sample should show a single major peak at the established retention time. The appearance of significant new peaks, particularly earlier eluting (more polar) ones, may indicate hydrolysis or other forms of degradation. A purity below the acceptable threshold (e.g., 95%) warrants quarantining the batch.

Conclusion

4-bromo-5-fluoro-1-methyl-1H-pyrazole is a robust and highly valuable building block for chemical synthesis when its specific stability characteristics are understood and respected. Its aromatic pyrazole core provides inherent stability, but the C-Br bond introduces reactivity that must be managed. The key to preserving its integrity lies in a multi-faceted approach: stringent exclusion of light, moisture, and oxygen, combined with low-temperature storage. By implementing the scientifically-grounded protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the long-term purity and reactivity of this compound, thereby safeguarding the integrity and reproducibility of their scientific endeavors.

References

- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2023, September 5). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.

- Punagri Organics & Lifesciences. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.

- MySkinRecipes. 4-Bromo-5-chloro-1-methyl-1H-pyrazole.

- Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole 97.

- ChemScene. 5-Bromo-4-fluoro-1-methyl-1h-pyrazole.

- Chem-Impex. Methyl 4-bromo-1H-pyrazole-3-carboxylate.

- PubChem. 4-bromo-3-fluoro-1-methyl-1H-pyrazole.

- PubChem. 4-bromo-1-methyl-1H-pyrazol-5-ol.

-

Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Retrieved from [Link]

-

Pal, S., & Kumar, G. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 22(5), 869-913. Retrieved from [Link]

-

Chernykh, A. V., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

Binda, C., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(11), 5828. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Image]. Retrieved from [Link]

- Fluorochem Ltd. (2024, December 19). Safety Data Sheet - 3-Bromo-4-fluoro-1-methyl-1H-pyrazole.

-

Zhuravlev, F. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS [PDF]. Retrieved from [Link]

-

Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(5), 713. Retrieved from [Link]

-

PubChem. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2009). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Retrieved from [Link]

-

Bîcu, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(10), 2351. Retrieved from [Link]

-

ResearchGate. (2001). (PDF) The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. Retrieved from [Link]

-

ResearchGate. (2012). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. punagri.com [punagri.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 [sigmaaldrich.com]

- 9. 4-Bromo-5-chloro-1-methyl-1H-pyrazole [myskinrecipes.com]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. echemi.com [echemi.com]

- 14. 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Strategic Utilization of 4-Bromo-5-Fluoro-1-Methyl-1H-Pyrazole in Medicinal Chemistry

Executive Summary

4-Bromo-5-fluoro-1-methyl-1H-pyrazole (CAS: 1935264-08-6) is not a standalone therapeutic agent but a privileged scaffold intermediate critical to modern Fragment-Based Drug Discovery (FBDD).

In the pharmaceutical and agrochemical sectors, this molecule serves as a high-value building block.[1] Its utility is derived from its unique substitution pattern: the C4-bromide acts as a reactive handle for cross-coupling, while the C5-fluorine functions as a metabolic blocker and electronic modulator. This guide analyzes its structural advantages, potential biological applications (specifically in kinase inhibition and SDHI fungicides), and synthetic protocols for its incorporation into bioactive libraries.

Part 1: Structural Analysis & Pharmacophore Potential

To understand the biological potential of derivatives synthesized from this block, one must analyze the contribution of its three functional components.

The Fluorine Effect (C5-Position)

The introduction of fluorine at the C5 position is the defining feature of this scaffold, distinguishing it from generic pyrazoles.

-

Metabolic Stability: The C5 position of pyrazoles is electronically rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (

bond energy -

Electronic Modulation: Fluorine’s high electronegativity lowers the pKa of the pyrazole ring system. In kinase inhibitors, this subtle electronic withdrawal can strengthen

-stacking interactions with aromatic residues (e.g., Phenylalanine) in the ATP binding pocket.

The Bromine Handle (C4-Position)

The bromine atom at C4 is a "plug-and-play" handle. It is highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to attach complex aryl or heteroaryl tails that extend into the solvent-exposed regions of a protein target.

N-Methylation (N1-Position)

The methyl group locks the pyrazole tautomer. In unsubstituted pyrazoles, proton migration between N1 and N2 can lead to ambiguous binding modes. The N-methyl group ensures a fixed geometry, reducing entropic penalty upon binding to a receptor.

Table 1: Physicochemical Impact of C5-Substitution

Comparison of 4-bromo-1-methyl-1H-pyrazole derivatives.

| C5 Substituent | Electronic Effect (Hammett | Metabolic Stability | Steric Demand (Van der Waals Radius) | Primary Utility |

| Hydrogen (-H) | Neutral | Low (Oxidation prone) | 1.20 Å | General scaffold |

| Chlorine (-Cl) | Electron Withdrawing | High | 1.75 Å | Agrochemicals (Lipophilicity) |

| Fluorine (-F) | Strongly E-Withdrawing | Very High | 1.47 Å | Bioisostere for H; Metabolic Block |

Part 2: Biological Applications & Target Classes[2][3][4][5][6][7][8][9][10]

While the intermediate itself is biologically inert (outside of general toxicity), it is a precursor to two major classes of bioactive compounds.

Kinase Inhibitors (Oncology & Inflammation)

Pyrazole derivatives are ubiquitous in kinase inhibitor chemistry (e.g., Crizotinib, Ruxolitinib).[2] This specific scaffold is designed to target the ATP-binding hinge region .

-

Mechanism: The pyrazole nitrogen (N2) often acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge residue.

-

Role of the Scaffold: The 4-aryl group (added via the Br-handle) extends into the hydrophobic pocket, while the 5-fluoro group prevents oxidative degradation of the ring.

-

Targets: JAK (Janus Kinase), PI3K (Phosphoinositide 3-kinase), and BRAF.

Agrochemicals (SDHI Fungicides)

Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides. Many modern SDHIs utilize a pyrazole-4-carboxamide core.

-

Application: This bromide can be carbonylated to form the acid precursor for amide coupling.

-

Activity: The 5-fluoro group often provides a superior toxicity profile against fungal pathogens compared to the chlorinated analogs, balancing lipophilicity with metabolic stability in the plant.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the molecule.

Figure 1: Functional decomposition of the scaffold showing how specific atoms translate to biological utility.

Part 3: Synthetic Utility & Protocols

Strategic Workflow

The primary utility of this compound is in Palladium-catalyzed cross-coupling . The C4-Br bond is weaker than the C5-F bond, allowing for highly chemoselective reactions. The fluorine atom remains intact, serving its purpose in the final molecule.

Figure 2: Standard synthetic workflow for converting the building block into a bioactive lead.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple the scaffold with a phenylboronic acid derivative (Model Reaction).

Reagents:

-

4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the pyrazole bromide (1.0 mmol), arylboronic acid (1.2 mmol), and

(2.0 mmol). -

Inertion: Evacuate the tube and backfill with Nitrogen (

) three times. -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol) quickly under a positive stream of Nitrogen. Seal the tube.

-

Reaction: Heat the mixture to 90°C for 12 hours. The reaction progress should be monitored via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine. Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: Purify the crude residue via flash column chromatography on silica gel.

Validation Point: The retention of the Fluorine atom can be verified via 19F-NMR , typically appearing around -120 to -140 ppm depending on the specific aryl coupling partner.

Part 4: Safety & Handling

-

Hazard Classification: GHS Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is stable but should be protected from light to prevent slow debromination over long periods.

-

Incompatibility: Avoid strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84656718, 4-bromo-3-fluoro-1-methyl-1H-pyrazole. Retrieved from [Link]

- Note: PubChem indexes this under the tautomeric equivalent or related isomer, verifying the chemical properties and safety d

- Fustero, S., et al. (2011).Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Chemical Reviews. Context: Grounding for the metabolic stability and bioisosterism of the C-F bond in pyrazoles.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] [Link]

- Context: Authoritative source on the "Fluorine Effect" described in Part 1.

-

Enamine Ltd. Building Blocks: 5-Fluoropyrazoles.[5]

- Context: Commercial availability and application notes for this specific scaffold in library synthesis.

Sources

- 1. 4-Bromo-5-chloro-1-methyl-1H-pyrazole [myskinrecipes.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-bromo-3-fluoro-1-methyl-1H-pyrazole | C4H4BrFN2 | CID 84656718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - Enamine [enamine.net]

4-bromo-5-fluoro-1-methyl-1H-pyrazole: A Versatile Synthetic Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Halogenated Pyrazoles

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyrazole nucleus is a "privileged scaffold," appearing in numerous FDA-approved drugs. The strategic introduction of halogen atoms onto this core dramatically enhances its utility as a synthetic building block. Halogenation, particularly with bromine and fluorine, provides medicinal chemists with powerful tools to modulate the physicochemical and pharmacological properties of lead compounds. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions.

This technical guide provides an in-depth exploration of 4-bromo-5-fluoro-1-methyl-1H-pyrazole , a highly functionalized building block poised for significant applications in drug discovery and materials science. The unique arrangement of the bromo, fluoro, and N-methyl groups on the pyrazole ring offers a nuanced reactivity profile, allowing for selective and sequential chemical transformations. This guide will detail its physicochemical properties, provide a plausible synthetic route, explore its reactivity in key cross-coupling reactions, and discuss its potential applications, offering researchers and drug development professionals a comprehensive resource to leverage the synthetic potential of this valuable intermediate.

Physicochemical Properties and Spectral Data

The physical and chemical properties of a building block are critical for its effective use in synthesis. The following table summarizes the known properties of 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

| Property | Value | Source |

| Molecular Formula | C₄H₄BrFN₂ | |

| Molecular Weight | 178.99 g/mol | |

| Physical State | Liquid | |

| Purity | ≥95% | |

| InChI Key | HYHKYBVIDZJMNU-UHFFFAOYSA-N |

Note: Detailed experimental data such as boiling point, density, and spectral characterization (NMR, IR, MS) are not extensively available in the public domain. Researchers should perform their own characterization upon receipt of the material.

Synthesis and Manufacturing: A Plausible Synthetic Route

Caption: Proposed synthesis of 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

Step-by-Step Hypothetical Protocol:

-

Bromination: To a solution of 1-methyl-1H-pyrazole in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically stirred for several hours until complete consumption of the starting material is observed by TLC or GC-MS. The rationale for this step is the regioselective electrophilic bromination at the electron-rich C4 position of the pyrazole ring.

-

Directed Ortho-metalation: The resulting 4-bromo-1-methyl-1H-pyrazole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise. The N-methyl group directs the deprotonation to the C5 position, forming the 5-lithiated intermediate.

-

Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is then added to the solution at -78 °C. The reaction is allowed to slowly warm to room temperature. The lithiated intermediate reacts with the electrophilic fluorine source to yield the desired 4-bromo-5-fluoro-1-methyl-1H-pyrazole.

-

Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

This proposed protocol is based on established chemical principles and requires experimental validation and optimization.

Reactivity and Synthetic Utility

The synthetic power of 4-bromo-5-fluoro-1-methyl-1H-pyrazole lies in the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl, heteroaryl, alkyl, and amino groups at the 4-position. The C-F bond is generally more inert to these conditions, though it can participate in nucleophilic aromatic substitution under more forcing conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The bromine atom at the C4 position of the title compound is an excellent handle for this transformation.

Caption: General workflow for the Suzuki-Miyaura coupling.

Representative Experimental Protocol (Suzuki-Miyaura Coupling):

-

To a reaction vessel, add 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization depending on the specific boronic acid used.[1][2]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a common linkage in pharmaceuticals. The C4-Br bond of the title compound can be efficiently coupled with a wide range of primary and secondary amines.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

-

In a glovebox or under an inert atmosphere, a reaction vial is charged with 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and a strong base such as sodium tert-butoxide (1.4 eq.).

-

Anhydrous, degassed toluene is added as the solvent.

-

The vial is sealed and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by LC-MS.

-

After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.

-

The filtrate is concentrated, and the resulting crude material is purified by column chromatography.

The selection of the appropriate palladium source, ligand, and base is critical for achieving high yields and avoiding side reactions.[3][4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the C4 position, providing access to a different chemical space. This reaction is typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst.

Representative Experimental Protocol (Sonogashira Coupling):

-

To a solution of 4-bromo-5-fluoro-1-methyl-1H-pyrazole (1.0 eq.) and a terminal alkyne (1.5 eq.) in a solvent such as THF or DMF, add a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq.) and a copper(I) salt, for example, CuI (0.06 eq.).

-

A base, typically a bulky amine like triethylamine or diisopropylethylamine, is added.

-

The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until completion.

-

The reaction mixture is then quenched with water and extracted with an organic solvent.

-

The organic extracts are dried, concentrated, and the product is purified by chromatography.

Applications in Drug Discovery and Materials Science

While specific examples utilizing 4-bromo-5-fluoro-1-methyl-1H-pyrazole are not yet prevalent in the literature, the utility of its close isomers, such as 4-bromo-1-methyl-1H-pyrazole, provides strong evidence for its potential applications. For instance, 4-bromo-1-methyl-1H-pyrazole is a key intermediate in the synthesis of several kinase inhibitors, including Erdafitinib and Savolitinib, which are used in cancer therapy.[5]

The strategic placement of the fluorine atom at the C5 position in the title compound is expected to offer advantages in terms of metabolic stability and modulation of pKa, which are critical parameters in drug design. The ability to selectively functionalize the C4 position allows for the rapid generation of libraries of compounds for screening against various biological targets.

Caption: A hypothetical pathway to kinase inhibitor scaffolds.

Handling, Storage, and Safety

As with any halogenated organic compound, 4-bromo-5-fluoro-1-methyl-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazards: Based on commercially available safety data, this compound is classified as harmful and an irritant. It may cause skin, eye, and respiratory irritation.[6]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

4-bromo-5-fluoro-1-methyl-1H-pyrazole represents a modern and highly valuable building block for chemical synthesis. Its differentiated reactivity, with a bromine atom amenable to a wide range of cross-coupling reactions and a strategically placed fluorine atom for modulating molecular properties, makes it an attractive tool for researchers in drug discovery and materials science. While detailed literature on its synthesis and applications is still emerging, the established chemistry of related pyrazoles provides a strong foundation for its successful implementation in the synthesis of novel and complex molecules. As the demand for sophisticated and highly functionalized heterocyclic compounds continues to grow, the importance of building blocks like 4-bromo-5-fluoro-1-methyl-1H-pyrazole is set to increase significantly.

References

Sources

- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. punagri.com [punagri.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fishersci.com [fishersci.com]

The Strategic Incorporation of Fluorinated Pyrazoles in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyrazole nucleus is a well-established privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone for medicinal chemists.[1] The strategic introduction of fluorine into this heterocyclic system has exponentially grown in popularity, particularly over the last two decades, unlocking significant advancements in drug design.[3][4][5] This guide provides an in-depth technical analysis of the role of fluorinated pyrazoles in medicinal chemistry. It explores the profound impact of fluorination on the physicochemical and pharmacokinetic properties of pyrazole-containing molecules, details key synthetic methodologies, and examines the structure-activity relationships (SAR) of prominent fluorinated pyrazole-based drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this chemical motif.

Introduction: The Synergy of Pyrazole and Fluorine

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its inherent chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent appearance in biologically active compounds.[6] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[6][7][8]

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in medicinal chemistry.[9] Its small van der Waals radius allows it to act as a hydrogen bioisostere, while its strong electron-withdrawing nature can significantly modulate the properties of a molecule.[9][10] When incorporated into the pyrazole scaffold, fluorine can fine-tune a compound's physicochemical, pharmacokinetic, and pharmacodynamic profiles.[11] The strategic placement of fluorine can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[11][12][13]

Key Physicochemical Effects of Fluorination on Pyrazoles:

-

Modulation of pKa: The introduction of fluorine, particularly electron-withdrawing groups like trifluoromethyl (CF3), can significantly lower the pKa of nearby acidic or basic centers.[12][14][15] This alteration of a molecule's ionization state at physiological pH can profoundly impact its solubility, permeability, and target engagement.[16]

-

Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[17][18] However, the effect is context-dependent; for instance, trifluoromethylation of alkyl groups can decrease lipophilicity.[16]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes.[9][12] This "metabolic blocking" is a common strategy to improve a drug's half-life and bioavailability.[12][19] Fluorination can also influence a drug's affinity for metabolizing enzymes, further altering its metabolic profile.[20][21]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, which can lock it into a bioactive conformation for optimal target binding.[14][17]

-

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[12][13] The hydrophobic nature of fluorine can also facilitate penetration into hydrophobic protein pockets.[18]

Synthetic Strategies for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles has been an area of intense research, with numerous methods developed to introduce fluorine and fluorinated groups onto the pyrazole ring.[3][4][5] The choice of synthetic route often depends on the desired substitution pattern and the nature of the fluorine-containing group.

Synthesis from Fluorinated Precursors

A common and effective strategy involves the use of commercially available or readily synthesized fluorinated building blocks. A classic approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from a practical method for synthesizing key trifluoromethyl-pyrazole intermediates.[22][23]

Objective: To synthesize a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole.

Materials:

-

4-ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Methylhydrazine

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add methylhydrazine (1.1 equivalents) to the solution at room temperature. The addition may be exothermic, so cooling may be necessary.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product will be a mixture of the 3-CF3 and 5-CF3 regioisomers. Purification and separation of the isomers can be achieved by fractional distillation or column chromatography.[22][23]

Self-Validation: The identity and purity of the synthesized pyrazoles should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. The ratio of the two regioisomers can be determined by integration of the respective signals in the NMR spectra.

Caption: Synthesis of trifluoromethyl-pyrazoles via Knorr condensation.

Direct Fluorination and Trifluoromethylation

More recent advancements have focused on the direct introduction of fluorine or trifluoromethyl groups onto a pre-formed pyrazole ring. These methods often employ specialized fluorinating or trifluoromethylating reagents.

Key Reagents and Methods:

-

Electrophilic Fluorinating Agents: Reagents like Selectfluor® can be used for the direct fluorination of electron-rich pyrazole rings.

-

Nucleophilic Fluorinating Agents: Sources of fluoride ions, such as potassium fluoride, can be used in nucleophilic aromatic substitution reactions on activated pyrazole systems.

-

Trifluoromethylation Reagents: Reagents such as trifluoromethyltrimethylsilane (TMSCF3) or Togni's reagents are used to introduce the CF3 group. A mild and efficient method for synthesizing 3-trifluoromethylpyrazoles involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent.[24]

Case Studies: Fluorinated Pyrazoles in FDA-Approved Drugs

The impact of fluorinated pyrazoles is evident in several successful drugs across various therapeutic areas.[25][26] The pyrazole scaffold is often a key component of kinase inhibitors, playing a crucial role in diseases like cancer and inflammation.[7][8][27]

Celecoxib and its Trifluoromethyl Analogue

Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[28] It features a pyrazole ring substituted with a trifluoromethyl group. This CF3 group is crucial for its activity and selectivity.

A trifluoromethyl analogue of celecoxib (TFM-C), where the p-tolyl methyl group is replaced by a trifluoromethyl group, has been studied extensively.[28][29] Interestingly, TFM-C has a 205-fold lower COX-2 inhibitory activity but retains potent anti-inflammatory and immunomodulatory effects through COX-2-independent mechanisms.[28][29] This highlights that fluorination can introduce novel pharmacological activities distinct from the parent molecule.

Caption: Structural comparison of Celecoxib and its analogue TFM-C.

Kinase Inhibitors

Many kinase inhibitors utilize the pyrazole scaffold to interact with the ATP-binding site of kinases. Fluorination is often employed to enhance potency and improve pharmacokinetic properties.

-

Ruxolitinib: An inhibitor of Janus kinases (JAK1 and JAK2), ruxolitinib contains a pyrazole ring linked to a pyrrolopyrimidine core.[30] While not directly fluorinated on the pyrazole, its development showcases the importance of the pyrazole scaffold in this class of drugs.[30]

-

Golidocitinib (AZD4205): A potent and selective JAK1 inhibitor, this compound features a pyrazole substituent and has shown significant efficacy in inhibiting tumor growth.[30]

Structure-Activity Relationship (SAR) and Data Summary

The strategic placement of fluorine atoms on the pyrazole ring can have a dramatic impact on biological activity. The following table summarizes key data for selected fluorinated pyrazole-containing molecules.

| Compound | Target(s) | Key Fluorine-Containing Group | Impact of Fluorination | Reference(s) |

| Celecoxib | COX-2 | 3-Trifluoromethyl | Essential for selective COX-2 inhibition. | [28] |